2-(Naphthalen-2-yl)-1,3-dithiolane
CAS No.: 77853-39-5
Cat. No.: VC19354508
Molecular Formula: C13H12S2
Molecular Weight: 232.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 77853-39-5 |
---|---|
Molecular Formula | C13H12S2 |
Molecular Weight | 232.4 g/mol |
IUPAC Name | 2-naphthalen-2-yl-1,3-dithiolane |
Standard InChI | InChI=1S/C13H12S2/c1-2-4-11-9-12(6-5-10(11)3-1)13-14-7-8-15-13/h1-6,9,13H,7-8H2 |
Standard InChI Key | JLPXZRUZXJIYSS-UHFFFAOYSA-N |
Canonical SMILES | C1CSC(S1)C2=CC3=CC=CC=C3C=C2 |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
2-(Naphthalen-2-yl)-1,3-dithiolane consists of a naphthalene ring substituted at the 2-position with a 1,3-dithiolane ring. The dithiolane moiety is a five-membered ring containing two sulfur atoms at the 1 and 3 positions, conferring unique electronic and steric properties. The compound’s molecular formula is C₁₃H₁₂S₂, with a molecular weight of 232.36 g/mol .
Table 1: Key Molecular Properties
Property | Value |
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CAS Number | 77853-39-5 |
IUPAC Name | 2-(Naphthalen-2-yl)-1,3-dithiolane |
Molecular Formula | C₁₃H₁₂S₂ |
Molecular Weight | 232.36 g/mol |
Exact Mass | 232.03800 |
Topological Polar Surface Area | 50.6 Ų |
The naphthalene group contributes aromatic stability, while the dithiolane ring enhances reactivity toward electrophilic and nucleophilic agents.
Synthetic Methodologies
Catalytic Synthesis Using SA-MNPs
A breakthrough in synthesizing 1,3-dithiolane derivatives involves sulfamic acid-functionalized magnetic Fe₃O₄ nanoparticles (SA-MNPs) as catalysts. This method enables the protection of carbonyl groups under solvent-free, room-temperature conditions with high efficiency (yields: 90–95%) .
Procedure:
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Substrate Preparation: 2-Naphthaldehyde is reacted with 1,2-ethanedithiol.
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Catalytic Reaction: SA-MNPs (10 mol%) are added to the mixture, which is stirred at 25°C for 30 minutes.
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Workup: The catalyst is magnetically separated, and the product is purified via column chromatography (silica gel, ethyl acetate/hexane).
Table 2: Optimization of Reaction Conditions
Parameter | Optimal Value |
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Catalyst Loading | 10 mol% |
Temperature | 25°C |
Reaction Time | 30 minutes |
Solvent | Solvent-free |
Yield | 92% |
This method outperforms traditional acid-catalyzed routes by eliminating hazardous solvents and enabling catalyst reuse for up to five cycles without significant activity loss .
Physicochemical Properties
Spectral Characterization
Infrared Spectroscopy (IR):
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C–H Stretch: 2893 cm⁻¹ (dithiolane ring).
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Aromatic C=C: 1598–1628 cm⁻¹ (naphthalene ring).
Nuclear Magnetic Resonance (NMR):
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¹H NMR (400 MHz, DMSO-d₆):
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¹³C NMR (101 MHz, DMSO-d₆):
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Dithiolane carbons: δ 30–40 ppm.
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Aromatic carbons: δ 125–140 ppm.
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Mass Spectrometry:
Functional Applications
Carbonyl Group Protection
The compound serves as a robust protecting agent for aldehydes and ketones. The dithiolane ring forms via acid-catalyzed thioacetalization, shielding the carbonyl from undesired reactions during multi-step syntheses. Deprotection is achieved using TMSCl/NaI in acetonitrile, regenerating the carbonyl compound quantitatively .
Environmental Monitoring
Structural analogs of 2-(Naphthalen-2-yl)-1,3-dithiolane, such as 2-(Naphthalen-2-yl)-1,3-dithiane, are employed by the U.S. Environmental Protection Agency (EPA) in the National Air Toxics Assessment (NATA) to prioritize pollutants and emission sources .
Comparative Analysis with Analogous Compounds
2-(Naphthalen-1-yl)-1,3-dithiolane (CAS 86201-62-9)
This isomer differs in the substitution position of the naphthalene group, leading to distinct steric and electronic profiles:
Table 3: Structural Comparison
Property | 2-Naphthalen-2-yl Isomer | 2-Naphthalen-1-yl Isomer |
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Melting Point | 111–112°C | Not reported |
LogP | 4.32 | 4.32 |
Aromatic Proton Shift | δ 7.2–8.5 ppm | δ 7.5–8.7 ppm |
The 2-naphthyl isomer exhibits greater steric hindrance, slowing electrophilic substitution reactions compared to the 1-naphthyl derivative .
Stability and Degradation
Oxidative Stability
The dithiolane ring is susceptible to oxidation, forming sulfoxides (e.g., using H₂O₂) or sulfones (e.g., using MCPBA). Thermogravimetric analysis (TGA) reveals decomposition onset at 220°C, making the compound stable under ambient conditions but reactive at elevated temperatures .
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